molecular formula C7H12O6 B1265255 5-Epi-valiolone

5-Epi-valiolone

Cat. No. B1265255
M. Wt: 192.17 g/mol
InChI Key: JCZFNXYQGNLHDQ-BNHYGAARSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-epi-valiolone is a member of the class of cyclitols that is valiolone in which the stererocentre at position 5 has been inverted. It has a role as a bacterial metabolite. It is a cyclitol and an alicyclic ketone.

Scientific Research Applications

Biosynthesis in Natural Products

  • Biosynthesis Pathways : 5-Epi-valiolone is involved in the biosynthesis of various natural products. It is identified as a key intermediate in the biosynthetic pathway of acarbose, a notable alpha-glucosidase inhibitor, with a specific focus on the C7-cyclitol moiety of this compound (Zhang et al., 2002). This pathway includes multiple enzymatic steps, such as dehydration, reduction, epimerization, and phosphorylation, and is instrumental in understanding the synthesis of such medically significant compounds.

  • Enzymatic Conversion Studies : The AcbO protein from Actinoplanes sp. SE50/110 catalyzes the 2-epimerization of 2-epi-5-epi-valiolone-7-phosphate, further elucidating the complex enzymatic processes involved in acarbose biosynthesis (Zhang et al., 2003). This specific enzymatic activity is critical in the conversion of 5-epi-valiolone, highlighting the precise biochemical steps required for the formation of such bioactive molecules.

  • Role in Antibiotic Biosynthesis : 5-Epi-valiolone is crucial in the biosynthesis of the antibiotic validamycin A, as demonstrated by biosynthetic studies on validamycin and related compounds (Mahmud et al., 2001). These studies provide insights into the biosynthetic routes of such antibiotics, which are invaluable for both understanding natural product chemistry and developing novel antibiotics.

Biotechnological Applications

  • Enzymatic Synthesis : Research into the synthesis of isotopically labeled 2-epi-5-epi-valiolone analogs contributes to our understanding of its role in the biosynthesis of acarbose (Arakawa et al., 2003). Such studies are pivotal for biotechnological applications, where enzymatic synthesis can be harnessed for producing complex molecules in a controlled and sustainable manner.

  • Genetic Studies and Enzyme Discovery : The discovery of various enzymes, such as the 2-epi-5-epi-valiolone synthase, provides a deeper understanding of the genetic and enzymatic mechanisms underlying the biosynthesis of 5-epi-valiolone and its derivatives. This knowledge is crucial for biotechnological exploitation in the synthesis of valuable pharmaceuticals (Choi et al., 2008).

Medical and Pharmacological Implications

  • Acarbose and Validamycin A : The synthesis of acarbose and validamycin A, both of which have significant medical and pharmacological importance, heavily relies on 5-epi-valiolone as a precursor. Understanding its role in these pathways aids in the development of these drugs, which are used for treating diabetes and as antifungal agents, respectively (Mahmud et al., 1999).

  • Exploration of Biosynthetic Gene Clusters : The study of gene clusters involved in the biosynthesis of natural products like validamycin offers insights into the genetic and enzymatic machinery required for the production of these compounds. Such research can lead to the development of novel methods for the production of therapeutically relevant molecules (Yu et al., 2005).

properties

Product Name

5-Epi-valiolone

Molecular Formula

C7H12O6

Molecular Weight

192.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5+,6-,7+/m0/s1

InChI Key

JCZFNXYQGNLHDQ-BNHYGAARSA-N

Isomeric SMILES

C1C(=O)[C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O

Canonical SMILES

C1C(=O)C(C(C(C1(CO)O)O)O)O

synonyms

5-epi-(6-(2)H2)valiolone
5-epi-valiolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Epi-valiolone
Reactant of Route 2
5-Epi-valiolone
Reactant of Route 3
5-Epi-valiolone
Reactant of Route 4
5-Epi-valiolone
Reactant of Route 5
5-Epi-valiolone
Reactant of Route 6
5-Epi-valiolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.